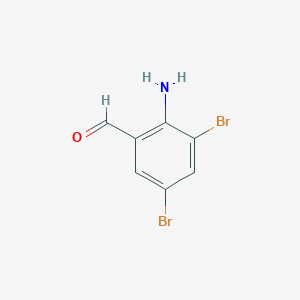

2-Amino-3,5-dibromobenzaldehyde

Description

Properties

IUPAC Name |

2-amino-3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPAZWISSAVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198943 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50910-55-9 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50910-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3,5-dibromobenzaldehyde CAS number 50910-55-9

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde (CAS: 50910-55-9)

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a key intermediate in pharmaceutical and chemical synthesis.

Physicochemical Properties

This compound is a yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50910-55-9 | [3] |

| Molecular Formula | C₇H₅Br₂NO | [4][5][6] |

| Molecular Weight | 278.93 g/mol | [3][6] |

| Melting Point | 130-135 °C | [1][2][5] |

| Boiling Point | 319.9 ± 42.0 °C (Predicted) | [2][5] |

| Appearance | Yellow crystalline powder | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| EINECS Number | 256-497-0 | [4] |

| InChI Key | RCPAZWISSAVDEA-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)N)Br)Br | [4][6] |

Synthesis and Experimental Protocols

The most common synthesis route starts from o-nitrobenzaldehyde, involving a reduction of the nitro group followed by bromination.[3] An alternative method involves the direct bromination of 2-aminobenzaldehyde (B1207257).

Method 1: From o-Nitrobenzaldehyde (Reduction and Bromination)

This method involves a two-step, one-pot synthesis where o-nitrobenzaldehyde is first reduced to o-aminobenzaldehyde using iron powder in an acidic medium, which is then directly brominated without intermediate purification to yield the final product.[3][7][8] This process is noted for its high yield (>90%) and purity (>99.0%).[7][8]

-

Add o-nitrobenzaldehyde (e.g., 1.5g, 10mmol), absolute ethanol (B145695) (e.g., 40mL), and distilled water (e.g., 10mL) to a three-neck flask and stir at room temperature.[7]

-

To the mixture, add glacial acetic acid (e.g., 31mL) and reduced iron powder (e.g., 2.2g, 40mmol).[7][8] Add 3-4 drops of concentrated HCl as a catalyst.[7]

-

Heat the mixture to 90°C and reflux for 60 minutes to reduce the nitro group.[7]

-

After the reaction, cool the flask in a cold trap to 0°C.[7]

-

Once cooled, add bromine (e.g., 6.2g, 40mmol) dropwise.[7]

-

Allow the reaction to proceed at room temperature for 150 minutes.[7][8]

-

The resulting product, this compound, can then be isolated via filtration.[8]

Caption: Synthesis pathway from o-nitrobenzaldehyde.

Method 2: From 2-Aminobenzaldehyde (Direct Bromination)

This method utilizes 2-aminobenzaldehyde as the starting material and introduces bromine via an electrophilic aromatic substitution reaction.[3] The amino group directs the bromine atoms to the ortho and para positions.[3]

-

Dissolve 2-aminobenzaldehyde (e.g., 8.26 mmol) in ethanol (50.00 mL) and stir the solution at 20°C.[9]

-

Prepare a solution of bromine (2.91 g, 18.2 mmol) in water (75.00 mL) containing potassium bromide (KBr, 8.93 g).[9]

-

Add the bromine-KBr solution dropwise to the 2-aminobenzaldehyde solution over 10 minutes. A yellow product will precipitate.[9]

-

Stir the resulting suspension for 1 hour.[9]

-

After stirring, cool the mixture and add excess sodium bicarbonate (NaHCO₃) solution.[9]

-

Collect the crude product by filtration.[9]

-

The final product can be purified by crystallization from ethanol.[9] A yield of 91.1% and purity of 99.4% have been reported with this method.[1][2]

Applications in Drug Development and Chemical Synthesis

This compound is a significant building block in the synthesis of various bioactive compounds and ligands.

Intermediate for Mucolytic Agents

It is a crucial intermediate in the industrial synthesis of the mucolytic agents Ambroxol and Bromhexine.[1][4][8] The synthesis of Ambroxol involves the condensation of this compound with trans-4-aminocyclohexanol.[7][8]

Caption: Role in the synthesis of Ambroxol.

Synthesis of Schiff Base Ligands

The compound is used to prepare tetradentate Schiff base ligands through condensation reactions with aliphatic diamines.[1][2][4] These ligands can coordinate with metal ions like nickel(II) and oxovanadium(IV) to form complexes with notable thermal stability and catalytic properties, which are valuable in materials science and catalysis research.[4]

Caption: Formation of Schiff base metal complexes.

Spectroscopic Data

Characterization of this compound is typically performed using NMR spectroscopy and mass spectrometry.

| Spectrum Type | Solvent | Key Chemical Shifts (δ, ppm) |

| ¹H NMR | Chloroform-d₁ | Aldehyde proton (~9.8 ppm), aromatic protons, amine protons.[3] |

| ¹³C NMR | DMSO-d₆ | Specific shifts are available in spectral databases.[3] |

| Mass Spec | - | MS, IR, and other spectral data are available from chemical suppliers and databases.[10] |

Safety and Handling

Hazard Identification

-

GHS Classification: Warning. H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) are the most common hazard statements.[6][11]

-

Pictogram: GHS07 (Exclamation mark).

Precautionary Measures & PPE

-

Handling: Minimize dust generation.[12] Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[12] Keep in a dark place, sealed in dry conditions at room temperature.[2]

-

Personal Protective Equipment (PPE):

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11][13]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[11][13]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[11][13]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical help.[11][12]

Fire-Fighting and Spills

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][13]

-

Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[12]

References

- 1. This compound | 50910-55-9 [chemicalbook.com]

- 2. This compound CAS#: 50910-55-9 [m.chemicalbook.com]

- 3. This compound | 50910-55-9 | Benchchem [benchchem.com]

- 4. This compound (ADBA) Online | this compound (ADBA) Manufacturer and Suppliers [scimplify.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105152947A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. This compound(50910-55-9) MS spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

physical and chemical properties of 2-Amino-3,5-dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dibromobenzaldehyde is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.[1][2][3] This halogenated aromatic aldehyde, characterized by its amino and aldehyde functional groups, exhibits a versatile reactivity profile, making it a valuable building block in the development of various pharmaceutical compounds and novel chemical entities.[1][4] Its synthesis, typically achieved through the bromination of 2-aminobenzaldehyde (B1207257) or a multi-step process from o-nitrobenzaldehyde, has been optimized to achieve high yields and purity.[5][6][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its significant applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a yellow crystalline powder.[3] It is sparingly soluble in water but shows solubility in organic solvents such as chloroform, methanol, and tetrahydrofuran.[8] The compound is noted to be air-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO | [10][11] |

| Molecular Weight | 278.93 g/mol | [10][11] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 130-139 °C | [11] |

| Boiling Point | 319.9 °C at 760 mmHg (Predicted) | [12] |

| Density | ~2.1 g/cm³ | [12] |

| Solubility | Sparingly soluble in water; Soluble in Chloroform, Methanol, Tetrahydrofuran | [8][9] |

| CAS Number | 50910-55-9 | [10] |

| InChI Key | RCPAZWISSAVDEA-UHFFFAOYSA-N | [10] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available. Key signals include aldehyde proton (~9.8 ppm), aromatic protons, and amine protons. | [13] |

| ¹³C NMR | Spectral data available. | [14] |

| FTIR (cm⁻¹) | Spectral data available. | [10][15] |

| Mass Spectrometry | Spectral data available. | [16] |

Note: Specific chemical shifts and peak values can be found in the referenced spectral databases.

Experimental Protocols

Synthesis from o-Nitrobenzaldehyde

This common method involves a two-step, one-pot reaction: the reduction of the nitro group followed by direct bromination.[5][7]

Workflow for Synthesis from o-Nitrobenzaldehyde

Caption: One-pot synthesis of this compound.

-

Reaction Setup: In a 100 mL three-necked flask, combine o-nitrobenzaldehyde (1.5g, 10mmol), absolute ethanol (B145695) (34 mL), and distilled water (17 mL).

-

Dissolution: Stir and gently heat the mixture to 50 °C until the o-nitrobenzaldehyde is completely dissolved.

-

Reduction: Add acetic acid (34 mL), reduced iron powder (3.9g, 70mmol), and 3-4 drops of concentrated HCl. Heat the mixture to reflux at 105 °C for 40 minutes.

-

Cooling: After the reaction, cool the flask in an ice bath to 0 °C.

-

Bromination: Slowly add bromine (3.1g, 20mmol) dropwise to the cooled mixture. Allow the reaction to proceed at room temperature for 120 minutes.

-

Work-up: Stop the reaction and perform suction filtration, washing the solid with 10 mL of water. Extract the filtrate with dichloromethane (B109758) (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).

-

Isolation: Dry the organic layer with anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation to yield a yellow solid.

-

Purification: Recrystallize the crude product from acetone (B3395972) (10 mL) to obtain a light yellow solid of high purity (99.2%) and yield (92.8%).[7]

Synthesis from o-Aminobenzaldehyde

This method involves the direct bromination of 2-aminobenzaldehyde.[6]

Detailed Methodology: [6]

-

Reaction Setup: Uniformly mix ethanol and o-aminobenzaldehyde in a 5:1 molar ratio.

-

Bromination: While stirring, add a pre-mixed solution of bromine, potassium bromide (KBr), and water. The molar ratio of o-aminobenzaldehyde to bromine to KBr should be approximately 1:1.9:9.5. The addition should be done over 30-40 minutes.

-

Reaction: Stir the reaction mixture at 20 °C for 1 hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Precipitation: Add an excess of saturated sodium bicarbonate solution to the reaction mixture and stir thoroughly until a solid precipitate forms.

-

Isolation: Collect the solid product by filtration. This method can achieve a yield of up to 91.9%.[6]

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its chemical reactivity and widespread applications.

Intermediate in Drug Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the mucolytic drug Ambroxol.[1][2][7] The synthesis involves a condensation reaction between this compound and trans-4-aminocyclohexanol (B47343) to form an imine (Schiff base), which is subsequently reduced.[1][7]

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases. It is employed in the preparation of tetradentate Schiff base ligands through reaction with various aliphatic diamines.[9][17] These ligands can then form stable complexes with transition metals like nickel(II) and oxovanadium(IV), which are of interest for their potential catalytic and biological activities.[1][9][17]

Logical Flow of Applications

Caption: Key synthetic applications of the title compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[10] It may be harmful if swallowed.[10]

-

Hazard Statements (GHS): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[10]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable precursor for a range of valuable molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this intermediate's characteristics and reactivity is essential for leveraging its full potential in the development of new pharmaceuticals and functional materials. The detailed protocols and data presented in this guide serve as a critical resource for professionals engaged in these fields.

References

- 1. This compound | 50910-55-9 | Benchchem [benchchem.com]

- 2. darshanpharmachem.com [darshanpharmachem.com]

- 3. This compound | 50910-55-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN107488124A - The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents [patents.google.com]

- 7. CN105152947A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-氨基-3,5-二溴苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | CAS#:50910-55-9 | Chemsrc [chemsrc.com]

- 13. rsc.org [rsc.org]

- 14. This compound(50910-55-9) 13C NMR [m.chemicalbook.com]

- 15. This compound(50910-55-9) IR Spectrum [m.chemicalbook.com]

- 16. This compound(50910-55-9) MS spectrum [chemicalbook.com]

- 17. New tetradentate Schiff bases of this compound with aliphatic diamines and their metal complexes: synthesis, characterization and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde

This guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties and significance.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzaldehyde (B42025) structure substituted with an amino group and two bromine atoms.[1] This substitution pattern, with both electron-donating (amino) and electron-withdrawing (bromine, aldehyde) groups, influences its chemical reactivity.[1] It typically appears as a yellow crystalline powder.[1][2][3]

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO | [2][4][5] |

| Linear Formula | H₂NC₆H₂(Br)₂CHO | |

| Molecular Weight | 278.93 g/mol | [2][4][5] |

| CAS Number | 50910-55-9 | [2][4] |

| Appearance | Yellow crystalline powder | [2][3] |

| Melting Point | 130-135 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents. | [1][6] |

Applications in Synthesis

This compound is a crucial reagent and intermediate in various synthetic processes. Its primary applications include:

-

Pharmaceutical Intermediates: It is widely used in the preparation of metabolites for drugs such as Ambroxol and Bromhexine, which are mucolytic agents used in respiratory therapies.[2][3] It is also a known human metabolite of ambroxol.[4]

-

Schiff Base Ligands: It can be employed in the synthesis of tetradentate Schiff base ligands through condensation with aliphatic diamines.[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical's identity and its key attributes and applications.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer. However, a general synthetic approach involves the bromination of 2-aminobenzaldehyde. One described method involves mixing o-aminobenzaldehyde with bromine and potassium bromide in a solution of ethanol (B145695) and water.[1][2] The reaction progress is monitored by high-performance liquid chromatography (HPLC).[2] Following the reaction, the product is precipitated by adding a saturated sodium bicarbonate solution and then isolated by filtration.[2] One patent indicates a yield of 91.1% with a purity of 99.4% using a specific molar ratio of reactants.[2]

Safety and Handling

This compound is classified as an irritant, particularly causing serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as eye shields and gloves, should be followed when handling this compound. It is stable under normal conditions but should be kept away from strong oxidizing agents and excess heat.[5] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 50910-55-9 [chemicalbook.com]

- 3. This compound (ADBA) Online | this compound (ADBA) Manufacturer and Suppliers [scimplify.com]

- 4. This compound | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter [cartelinternational.com]

Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in the pharmaceutical industry, particularly for the synthesis of Ambroxol hydrochloride.[1][2][3] The synthesis originates from o-nitrobenzaldehyde and involves a two-step process: the reduction of the nitro group to an amine, followed by the bromination of the resulting aromatic ring. This document details various methodologies for each step, presents quantitative data in structured tables for easy comparison, and provides comprehensive experimental protocols.

Synthetic Pathways

The conversion of o-nitrobenzaldehyde to this compound is not a direct, one-pot reaction but a sequential transformation. The primary route involves the initial reduction of the nitro group of o-nitrobenzaldehyde to form o-aminobenzaldehyde. This intermediate is then subjected to electrophilic bromination to introduce two bromine atoms onto the benzene (B151609) ring at positions 3 and 5, yielding the final product.

Several reagents and conditions have been reported for both the reduction and bromination steps, each with its own advantages in terms of yield, purity, and environmental impact.

Caption: Overall synthetic pathway from o-nitrobenzaldehyde.

Step 1: Reduction of o-Nitrobenzaldehyde

The reduction of the nitro group to an amine is a critical first step. Various methods have been employed, with the most common being the use of iron powder in an acidic medium or catalytic hydrogenation.

Methodologies and Quantitative Data

| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Iron/Acid | Iron powder, Hydrochloric acid | Ethanol (B145695)/Water | Reflux (approx. 78-100) | 1 hour | ~70 | Not specified | [4] |

| Iron/Acid | Iron powder, Acetic acid, HCl | Ethanol/Water | 90-105 | 40-60 min | >90 (for subsequent step) | >99.0 (final product) | [3][5] |

| Catalytic Hydrogenation | 5% Palladium-charcoal | Methanol (B129727) | 40-90 | 90 min | 99 | 99.3 | [6] |

| Catalytic Hydrogenation | Skeletal Nickel | Methanol | 40-90 | 90 min | 98 | 99.3 | [6] |

Experimental Protocols

Protocol 1: Reduction using Iron Powder in Acidic Medium [3][4][5]

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-nitrobenzaldehyde (10 mmol) in a mixture of absolute ethanol (34 mL) and distilled water (17 mL).

-

To the stirred solution, add reduced iron powder (70 mmol) and glacial acetic acid (34 mL).

-

Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.

-

Heat the mixture to reflux (approximately 105°C) and maintain for 40-60 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting mixture containing o-aminobenzaldehyde is typically cooled and used directly in the subsequent bromination step without purification.[3]

Protocol 2: Catalytic Hydrogenation [6]

-

In a high-pressure autoclave, add o-nitrobenzaldehyde (0.066 mol), methanol (4.94 mol), and a catalyst (2.0g of 5% Palladium-charcoal or skeletal nickel).

-

Seal the reactor and purge with nitrogen and then hydrogen 2-3 times.

-

Pressurize the reactor with hydrogen to 0.3-0.7 MPa.

-

Maintain the temperature between 40-90°C with stirring for 90 minutes.

-

Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the reactor to room temperature, release the pressure, and purge with nitrogen.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to obtain o-aminobenzaldehyde.

Step 2: Bromination of o-Aminobenzaldehyde

The second step involves the electrophilic substitution of bromine onto the electron-rich aromatic ring of o-aminobenzaldehyde. The amino group is a strong activating and ortho-, para-directing group. Therefore, bromination occurs at the positions ortho and para to the amino group.

Methodologies and Quantitative Data

| Bromination Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Bromine | Bromine, Potassium Bromide | Ethanol/Water | 20 | 1 hour | 80 | Not specified | [1] |

| Bromine (in situ) | Hydrogen peroxide, Hydrobromic acid | Not specified | 5-30 | Not specified | 90.9-99 | 99.1-99.3 | [6] |

| Bromine (direct) | Bromine | Acetic Acid/Ethanol/Water | Room Temperature | 120-150 min | 91.1 | 99.4 | [3][5] |

| N-Bromosuccinimide | N-Bromosuccinimide (NBS) | Acetic acid/Ethanol | Not specified | Not specified | 84.3 | Not specified | [7] |

Experimental Protocols

Protocol 1: Bromination using Aqueous Bromine [1]

-

Dissolve o-aminobenzaldehyde (8.26 mmol) in ethanol (50.00 mL) and stir the solution at 20°C.

-

In a separate beaker, dissolve bromine (18.2 mmol) and potassium bromide (8.93 g) in water (75.00 mL).

-

Add the bromine solution dropwise to the o-aminobenzaldehyde solution over 10 minutes.

-

Stir the resulting suspension for 1 hour at room temperature.

-

After the reaction, add excess sodium bicarbonate solution to neutralize any remaining acid.

-

Collect the solid product by filtration.

-

Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: Bromination using Hydrogen Peroxide and Hydrobromic Acid [6]

-

To the crude o-aminobenzaldehyde obtained from the reduction step, add 15% hydrobromic acid (0.1944 mol).

-

Cool the mixture to 0-10°C.

-

Slowly add 15% hydrogen peroxide (0.066 mol) dropwise while maintaining the reaction temperature between 5-30°C.

-

Monitor the reaction completion by HPLC.

-

Upon completion, add a large volume of water and adjust the pH to 6.0-8.5 with a 10% sodium carbonate solution.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

The crude product can be further purified by crystallization from solvents like methanol, ethanol, acetone (B3395972), chloroform, or dichloroethane.[6]

Protocol 3: Direct Bromination (following iron reduction) [3][5]

-

Cool the reaction mixture from the iron reduction step (containing o-aminobenzaldehyde) in an ice bath to 0°C.

-

Slowly add bromine (20 mmol) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature for 120-150 minutes.

-

Filter the resulting solid and recrystallize from acetone to yield the final product.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from starting material to final product, with key decision points regarding the choice of reagents and reaction conditions for each step. The choice of method can be influenced by factors such as desired yield and purity, cost of reagents, and environmental considerations.

Caption: Decision workflow for the synthesis.

Conclusion

The synthesis of this compound from o-nitrobenzaldehyde is a well-established process with multiple viable routes for both the reduction and bromination steps. The choice of a specific protocol will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as yield, purity, cost, and safety. The methods presented in this guide offer a range of options for researchers and drug development professionals to produce this valuable intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105152947A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 7. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Brominated 2-Aminobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the bromination of 2-aminobenzaldehyde (B1207257). The document details regioselective synthesis protocols for various isomers, including 3,5-dibromo-, 4-bromo-, and 5-bromo-2-aminobenzaldehyde, which are valuable intermediates in pharmaceutical synthesis. The guide includes detailed experimental procedures, quantitative data summaries, and visual representations of reaction pathways and workflows to facilitate practical application in a research and development setting.

Introduction: Regioselectivity in the Bromination of 2-Aminobenzaldehyde

The bromination of 2-aminobenzaldehyde is a classic example of electrophilic aromatic substitution. The regiochemical outcome of the reaction is dictated by the directing effects of the two substituents on the aromatic ring: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing aldehyde group (-CHO). The powerful activating effect of the amino group typically dominates, directing bromination to the positions ortho and para to it (positions 3 and 5). Achieving substitution at other positions, such as the 4-position, often requires alternative strategies, such as starting with a pre-functionalized precursor.

This guide will explore methods to synthesize specific, highly sought-after isomers.

Synthesis of 3,5-Dibromo-2-aminobenzaldehyde

3,5-Dibromo-2-aminobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals like Ambroxol.[1][2] Several methods have been developed for its preparation, often starting from either 2-aminobenzaldehyde directly or from 2-nitrobenzaldehyde (B1664092) followed by a reduction-bromination sequence.

Method A: Direct Bromination of 2-Aminobenzaldehyde

This method involves the direct bromination of 2-aminobenzaldehyde using bromine in the presence of potassium bromide (KBr).[3] The use of KBr helps to improve the utilization of bromine.[3]

-

In a reaction vessel, uniformly mix ethanol (B145695) and 2-aminobenzaldehyde in a molar ratio of approximately 4-5:1.

-

While stirring, slowly add a mixed solution of bromine, potassium bromide (KBr), and water. The typical molar ratio of 2-aminobenzaldehyde to bromine to KBr is 1:1.9:9.5. The addition should be controlled over 30-50 minutes.

-

Maintain the reaction temperature between 5-20°C and continue stirring for 1 hour. Monitor the reaction progress using HPLC.

-

After the reaction is complete, add an excess of saturated sodium bicarbonate solution with vigorous stirring until a solid precipitate forms.

-

Isolate the solid product, 2-amino-3,5-dibromobenzaldehyde, by filtration.

Method B: One-Pot Reduction and Bromination from 2-Nitrobenzaldehyde

This efficient one-pot method starts with the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde in situ, followed by direct bromination without isolation of the intermediate.[1][4] This approach simplifies the process and can improve overall yield by avoiding the loss of the unstable 2-aminobenzaldehyde intermediate.[1]

-

To a 100mL three-necked flask, add 2-nitrobenzaldehyde (1.5g, 10mmol), absolute ethanol (34mL), and distilled water (17mL).

-

Slowly heat the mixture to 50°C while stirring until the 2-nitrobenzaldehyde is completely dissolved.

-

Add acetic acid (34mL), reduced iron powder (3.9g, 70mmol), and 3-4 drops of concentrated HCl.

-

Heat the mixture to 105°C and reflux for 40 minutes.

-

After the reduction is complete, cool the three-necked flask in a 0°C cold trap.

-

Once cooled, add bromine (3.1g, 20mmol) dropwise.

-

Allow the reaction to proceed at room temperature for 120 minutes.

-

Stop the reaction and perform suction filtration. Wash the collected solid with 10mL of water.

-

Extract the filtrate with dichloromethane (B109758) (3 x 20mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20mL) and water (2 x 20mL).

-

Dry the organic layer with anhydrous sodium sulfate (B86663), and remove the solvent by rotary evaporation to obtain the yellow solid product.

-

Recrystallize the crude product from acetone (B3395972) (10mL) to yield pure this compound.

Quantitative Data for 3,5-Dibromo-2-aminobenzaldehyde Synthesis

| Method | Starting Material | Key Reagents | Yield | Purity | Reference |

| A | 2-Aminobenzaldehyde | Br₂, KBr, Ethanol/H₂O | ~91.9% | Not Specified | [3] |

| B | 2-Nitrobenzaldehyde | Fe/Acetic Acid, Br₂ | 91.1% | 99.4% | [1][4] |

Synthesis of 2-Amino-4-bromobenzaldehyde (B1289445)

The synthesis of 2-amino-4-bromobenzaldehyde cannot be achieved by direct bromination of 2-aminobenzaldehyde due to the directing effects of the amino group. Therefore, the strategy involves starting with a precursor where the bromine is already in the desired position. A common route begins with 4-bromo-2-nitrobenzaldehyde (B1297750).

Experimental Protocol: Reduction of 4-Bromo-2-nitrobenzaldehyde[5]

-

Under an argon atmosphere, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a mixed solvent system of acetic acid and ethanol (1:1 v/v).

-

Add iron powder to the solution.

-

Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction's completion using LCMS.

-

Remove the insoluble solids by filtration.

-

Concentrate the filtrate under vacuum.

-

Dilute the residue with ethyl acetate (B1210297).

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate.

-

Purify the crude product using a Biotage system with 15% ethyl acetate in hexane (B92381) as the eluent to afford 2-amino-4-bromobenzaldehyde.

Quantitative Data for 2-Amino-4-bromobenzaldehyde Synthesis

| Method | Starting Material | Key Reagents | Yield | Purity | Reference |

| Reduction | 4-Bromo-2-nitrobenzaldehyde | Fe, Acetic Acid, Ethanol | 38% | ES/MS m/z 200/202 (MH+) | [5] |

Synthesis of 2-Amino-5-bromobenzaldehyde

Similar to the 4-bromo isomer, the synthesis of 5-bromo-2-aminobenzaldehyde typically starts from a pre-brominated precursor to ensure regioselectivity. A well-documented procedure from Organic Syntheses involves the reduction of 2-amino-5-bromobenzoic acid to the corresponding benzyl (B1604629) alcohol, followed by a selective oxidation.[6]

Experimental Protocol: Two-Step Synthesis from 2-Amino-5-bromobenzoic Acid[6]

Step 1: Reduction to 2-Amino-5-bromobenzyl alcohol

-

In a 1-L round-bottomed flask, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

-

Cool the solution in an ice bath under a nitrogen atmosphere.

-

Carefully add lithium aluminum hydride (LiAlH₄) to the solution for reduction to the benzyl alcohol. (Note: The reference provides detailed steps for the LAH reduction and subsequent work-up).

-

The work-up involves sequential addition of water and NaOH solution, followed by extraction with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to yield the crude 2-amino-5-bromobenzyl alcohol, which can be purified by recrystallization.

Step 2: Oxidation to 2-Amino-5-bromobenzaldehyde

-

The synthesis utilizes a copper(I)/TEMPO catalyzed aerobic oxidation of the 2-amino-5-bromobenzyl alcohol.

-

Dissolve the alcohol in a suitable solvent.

-

Add the copper(I) catalyst and TEMPO.

-

Stir the reaction mixture under an air or oxygen atmosphere until the oxidation is complete.

-

After completion, the product is isolated and purified. The reference provides a detailed protocol for this specific oxidation.

-

The final product, 2-amino-5-bromobenzaldehyde, is obtained as a bright yellow powder.

Quantitative Data for 2-Amino-5-bromobenzaldehyde Synthesis

| Method | Starting Material | Key Reagents | Yield (Oxidation Step) | Purity | Reference |

| Reduction & Oxidation | 2-Amino-5-bromobenzoic Acid | LiAlH₄, Cu(I)/TEMPO, Air | 89-91% | Analytically Pure | [6] |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and experimental workflows for the synthesis of brominated 2-aminobenzaldehydes.

References

- 1. CN105152947A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN107488124A - The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents [patents.google.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and a logical framework for spectral interpretation.

Introduction

This compound (C₇H₅Br₂NO) is a pivotal building block in organic synthesis, notably as an intermediate in the preparation of drugs such as ambroxol.[1] A thorough structural elucidation of this compound is critical for quality control and process development. NMR spectroscopy is a powerful analytical technique for providing detailed information about the molecular structure of a compound.[2] This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that are widely used in the absence of experimentally published data.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-α | 9.75 | s | - | Aldehyde (-CHO) |

| H-6 | 7.90 | d | 2.5 | Aromatic CH |

| H-4 | 7.65 | d | 2.5 | Aromatic CH |

| NH₂ | 5.90 | s (broad) | - | Amino (-NH₂) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-α | 190.5 | Aldehyde Carbonyl (C=O) |

| C-2 | 148.0 | Aromatic C-NH₂ |

| C-4 | 139.0 | Aromatic C-H |

| C-6 | 137.5 | Aromatic C-H |

| C-1 | 120.0 | Aromatic C-CHO |

| C-5 | 110.0 | Aromatic C-Br |

| C-3 | 109.0 | Aromatic C-Br |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Interpretation of Spectra

¹H NMR Spectrum: The downfield singlet at approximately 9.75 ppm is characteristic of an aldehyde proton, which is highly deshielded. The two doublets in the aromatic region (7.65-7.90 ppm) correspond to the two aromatic protons. Their meta-coupling (J ≈ 2.5 Hz) is consistent with their 1,3-relationship on the benzene (B151609) ring. The broad singlet around 5.90 ppm is typical for an amino group's protons.

¹³C NMR Spectrum: The signal at ~190.5 ppm is indicative of the aldehyde carbonyl carbon. The six signals in the aromatic region correspond to the six carbons of the benzene ring. The carbons attached to the electronegative bromine and nitrogen atoms (C-2, C-3, C-5) are shielded or deshielded based on the interplay of inductive and resonance effects.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.

Sample Preparation

-

Sample Quantity: For ¹H NMR, 1-5 mg of this compound is typically required. For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[3]

-

Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The sample should be fully dissolved in 0.6-0.7 mL of the solvent.[3][4]

-

Filtration: To ensure a homogeneous magnetic field, it is essential to remove any solid particulates. The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.

Data Acquisition

-

Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[4]

-

¹H NMR Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Angle: 45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Decoupling: Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Visualizations

The following diagrams illustrate key aspects of the NMR analysis of this compound.

Figure 1: Molecular Structure with Atom Numbering for NMR Assignment.

Figure 2: General Workflow for NMR-Based Structural Analysis.

Figure 3: Conceptual Diagram of NMR Signal Generation.

References

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of 2-Amino-3,5-dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the key synthetic intermediate, 2-Amino-3,5-dibromobenzaldehyde. Detailed experimental protocols for its synthesis and analysis are presented, alongside visual workflows to facilitate understanding and application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol .[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400–3250 | N-H Stretch (Amine) | Medium |

| 3100–3000 | C-H Stretch (Aromatic) | Medium |

| 2830–2695 | H-C=O Stretch (Aldehyde) | Medium |

| 1710–1665 | C=O Stretch (Aromatic Aldehyde) | Strong |

| 1600–1585 | C-C Stretch (in-ring, Aromatic) | Medium |

| 1550–1475 | N-O Asymmetric Stretch (Nitro precursor) | Strong (in precursor) |

| 1500–1400 | C-C Stretch (in-ring, Aromatic) | Medium |

| 1335–1250 | C-N Stretch (Aromatic Amine) | Strong |

| 900–675 | C-H "out-of-plane" bend (Aromatic) | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.[4][5][6][7]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum.

Table 2: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Comments |

| 277/279/281 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

| 276/278/280 | [M-H]⁺ | Loss of a hydrogen atom. |

| 249/251/253 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde group. |

| 198/200 | [M-Br]⁺ | Loss of one bromine atom. |

| 170/172 | [M-Br-CO]⁺ | Loss of one bromine atom and carbon monoxide. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Note: The isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will show peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.[8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is based on the reduction of 2-nitrobenzaldehyde (B1664092) followed by bromination.

Materials:

-

2-Nitrobenzaldehyde

-

Iron powder

-

Glacial acetic acid

-

Concentrated Hydrochloric Acid

-

Bromine

-

Potassium bromide

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Reduction of 2-Nitrobenzaldehyde: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in a mixture of ethanol and water.

-

To this solution, add iron powder, glacial acetic acid, and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Bromination: After the reduction is complete, cool the reaction mixture in an ice bath.

-

Prepare a solution of bromine and potassium bromide in water.

-

Slowly add the bromine solution to the cooled reaction mixture with continuous stirring. The addition should be controlled to maintain a low temperature.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

A solid precipitate of this compound will form.

-

Purification: Collect the solid by vacuum filtration and wash it with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

-

Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Process the spectrum by performing a background correction.

Procedure (KBr pellet method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum as described above.

Mass Spectrometric Analysis

Instrumentation:

-

Mass Spectrometer (e.g., equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure (EI method):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Procedure (ESI method):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the ESI source or introduce it after separation by liquid chromatography (LC-MS).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.

-

Acquire the mass spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship for the analysis of this compound.

References

- 1. This compound | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 50910-55-9 [sigmaaldrich.com]

- 3. This compound | CAS 50910-55-9 [matrix-fine-chemicals.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3,5-dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and melting point of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail its physicochemical properties, standardized experimental protocols for their determination, and its role in drug development, presented in a format tailored for scientific and research applications.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, processing, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Melting Point | 130-135 °C | [1][2] |

| 136-139 °C | [3] | |

| 137.9 °C | [4] | |

| 137-140 °C | [5] | |

| Solubility | Water: Sparingly soluble | [2] |

| Chloroform: Slightly soluble | [1] | |

| Methanol: Slightly soluble | [1] | |

| Tetrahydrofuran (THF): Soluble | [5] | |

| Organic Solvents: Generally soluble | [2] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are crucial for reproducible and accurate measurements. The following protocols are based on established international standards.

Melting Point Determination (Capillary Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741>.[6]

Apparatus:

-

Melting point apparatus with a temperature-controlled block or oil bath

-

Calibrated thermometer or temperature sensor

-

Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

Procedure:

-

Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, the sample should be dried over a suitable desiccant.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2.5-3.5 mm in height.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 1-2 °C per minute when approaching the expected melting point.

-

The temperature at which the substance is first observed to collapse or form a liquid phase is recorded as the beginning of the melting range.

-

The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.

-

-

Reporting: The result is reported as a melting range. For a pure substance, this range is typically narrow.

Solubility Determination in Organic Solvents (Shake-Flask Method)

This generalized protocol is based on the principles of the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a vial containing a known volume of the selected solvent (e.g., chloroform, methanol, tetrahydrofuran).

-

The vial is sealed and placed in a constant temperature shaker (e.g., 25 °C) to agitate until equilibrium is reached. This may take several hours to days.

-

-

Sample Clarification:

-

Once equilibrium is achieved, the suspension is allowed to settle.

-

The sample is then centrifuged to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

A calibration curve is prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of the filtered saturated solution is determined by HPLC analysis, comparing the peak area to the calibration curve.

-

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Role in Drug Development and Synthesis

This compound is a crucial starting material in the synthesis of the mucolytic agent Ambroxol (B1667023).[7] The synthesis involves a condensation reaction between this compound and trans-4-aminocyclohexanol (B47343) to form a Schiff base, which is subsequently reduced to yield Ambroxol.[8][9][10]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. This compound [chembk.com]

- 2. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter [cartelinternational.com]

- 3. This compound | CAS#:50910-55-9 | Chemsrc [chemsrc.com]

- 4. This compound (ADBA) Online | this compound (ADBA) Manufacturer and Suppliers [scimplify.com]

- 5. 2-Amino-3,5-Dibromo Benzaldehyde [ADBA] - Riddhi Pharma [riddhipharmaindia.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. This compound | 50910-55-9 [chemicalbook.com]

- 8. "A Process For The Preparation Of Ambroxol" [quickcompany.in]

- 9. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 10. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Amino-3,5-dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Amino-3,5-dibromobenzaldehyde (CAS No: 50910-55-9), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectroscopic signature, and common synthetic routes, presenting data in a clear and accessible format for laboratory and research applications.

Physicochemical Properties

This compound is a halogenated aromatic organic compound.[1] It presents as a yellow to off-white crystalline powder at room temperature.[1][2] This compound is sparingly soluble in water but shows solubility in various organic solvents such as ethanol (B145695), methanol, and dichloromethane.[2][3] It is classified as an irritant, causing serious eye irritation.[4]

| Property | Value | Source |

| CAS Number | 50910-55-9 | [4] |

| Molecular Formula | C₇H₅Br₂NO | [4] |

| Molecular Weight | 278.93 g/mol | [4] |

| Appearance | Yellow to off-white crystalline powder | [1][5] |

| Melting Point | 130-139 °C | [5][6] |

| IUPAC Name | This compound | [4] |

| InChI Key | RCPAZWISSAVDEA-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=C(C(=C1C=O)N)Br)Br | [4] |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and bromine substituents.[1]

¹H NMR Spectroscopic Data [7]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aldehyde (-CHO) | ~9.8 | s | Chloroform-d |

| Aromatic (C4-H) | 7.5 - 8.0 | d | Chloroform-d |

| Aromatic (C6-H) | 7.5 - 8.0 | d | Chloroform-d |

| Amine (-NH₂) | Broad | s | Chloroform-d |

Note: Specific chemical shifts can vary depending on the solvent and concentration.[8]

¹³C NMR Spectroscopic Data [4][7]

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C=O (Aldehyde) | ~190 | DMSO-d₆ |

| C-NH₂ | ~150 | DMSO-d₆ |

| C-Br (C3) | ~110 | DMSO-d₆ |

| C-Br (C5) | ~115 | DMSO-d₆ |

| Aromatic CH (C4) | ~130 | DMSO-d₆ |

| Aromatic CH (C6) | ~135 | DMSO-d₆ |

| Aromatic C (C1) | ~120 | DMSO-d₆ |

IR spectroscopy helps identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Amine group |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Aromatic ring |

| C=O Stretch (Aldehyde) | ~1670 - 1700 | Carbonyl group |

| C=C Stretch (Aromatic) | ~1400 - 1600 | Aromatic ring |

| C-Br Stretch | 500 - 600 | Carbon-bromine bond |

Note: Spectra are available from sources such as Bio-Rad Laboratories, Inc.[4]

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.[7] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[7]

| Technique | Ion | m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ | ~279.88 |

| High-Resolution MS (HRMS) | [M+H]⁺ | Calculated: 278.87174 Da |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the direct bromination of 2-aminobenzaldehyde (B1207257). Another prevalent method starts from o-nitrobenzaldehyde, which is first reduced to 2-aminobenzaldehyde and then brominated.[7][9]

This protocol is based on a method that yields high purity and efficiency.[5][10]

Materials:

-

2-Aminobenzaldehyde

-

Bromine

-

Potassium Bromide (KBr)

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

In a reaction vessel, mix ethanol and 2-aminobenzaldehyde.[10]

-

With stirring, slowly add a solution of bromine and potassium bromide in water to the reaction mixture at a controlled temperature, typically between 5-20°C.[10] The molar ratio of 2-aminobenzaldehyde to bromine is approximately 1:1.93.[5]

-

Continue stirring the reaction mixture for about 30-60 minutes after the addition is complete.[1][10]

-

Monitor the reaction progress using a suitable technique like High-Performance Liquid Chromatography (HPLC).[10][11]

-

Upon completion, add an excess of saturated sodium bicarbonate solution to the reaction mixture to neutralize any remaining acid and precipitate the product.[10]

-

Filter the resulting solid, wash with water, and dry to obtain this compound.[10]

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]

A reported yield for a similar process is 91.1% with a purity of 99.4%.[5][11]

Visualization of Synthetic and Characterization Workflow

The following diagrams illustrate the synthesis and characterization logic for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cartelinternational.com [cartelinternational.com]

- 3. apicule.com [apicule.com]

- 4. This compound | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 50910-55-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 50910-55-9 | Benchchem [benchchem.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 11. This compound CAS#: 50910-55-9 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in the pharmaceutical industry. The document details its historical context, discovery, and the evolution of its synthesis. It presents a comparative analysis of various synthetic methodologies, supported by tabulated quantitative data and detailed experimental protocols. Furthermore, this guide explores the compound's significant applications, particularly in the synthesis of mucolytic agents, and provides visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

A 1979 patent provides one of the earliest detailed descriptions of its synthesis, highlighting its role in the preparation of pharmacologically active compounds.[1] The development of synthetic methods has since been driven by its industrial importance, leading to more efficient, high-yield, and environmentally conscious processes.[2] Over the decades, research has focused on optimizing the synthesis of this pivotal intermediate to meet the growing demand for drugs like Ambroxol.

Physical and Chemical Properties

This compound is a crystalline solid, typically appearing as a pale yellow to off-white powder.[3] It possesses a distinct molecular structure featuring an amino group and two bromine atoms on the benzene (B151609) ring, which influence its reactivity.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO | [4] |

| Molecular Weight | 278.93 g/mol | [4] |

| Melting Point | 136-139 °C | [4] |

| CAS Number | 50910-55-9 | [5] |

| Appearance | Pale yellow to off-white crystalline powder | [3] |

Synthetic Methodologies

The synthesis of this compound has evolved, with several methods being reported and optimized over the years. The most common approaches start from either o-nitrobenzaldehyde or a derivative of 2-aminobenzoic acid.

Synthesis from o-Nitrobenzaldehyde

A prevalent and industrially significant method involves a two-step process starting from o-nitrobenzaldehyde. The initial step is the reduction of the nitro group to an amine, followed by the direct bromination of the resulting 2-aminobenzaldehyde.

| Method | Reducing Agent | Brominating Agent | Solvent | Yield | Purity | Reference |

| Iron Powder Reduction and Direct Bromination | Iron powder / Glacial acetic acid | Bromine | Ethanol (B145695)/Water | >90% | >99.0% | [6] |

| Two-Step Synthesis | Sodium sulfide | Hydrogen peroxide / Hydrobromic acid | Acetic acid / Ethyl acetate | 87.35% (reduction), 91.36% (bromination) | 98.56% (intermediate), 90.33% (final) | [7] |

| Béchamp Reduction and Bromination | Iron powder / Acid | Bromine | Ethanol/Water | High | High | [2] |

-

Reduction of o-Nitrobenzaldehyde:

-

In a reaction vessel, dissolve o-nitrobenzaldehyde in a mixed solvent system of ethanol and water.

-

Add iron powder and glacial acetic acid to the solution.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux (95-105 °C) for 40-60 minutes.

-

After the reaction is complete, cool the mixture in a cold trap to -10 to 5 °C.

-

-

Bromination:

-

Directly to the cooled mixture from the previous step, slowly add a slight excess of bromine.

-

Allow the reaction to proceed at room temperature for 120-150 minutes.

-

After the reaction is complete, filter the mixture to collect the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like acetone (B3395972) to yield this compound with high purity.

-

Synthesis from 2-Aminoethylbenzoate

An alternative synthetic route begins with 2-aminoethylbenzoate. This multi-step process involves bromination, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde.

| Starting Material | Intermediate Yields | Final Product Yield | Reference |

| 2-Aminoethylbenzoate (16.5g) | Ethyl-2-amino-3,5-dibromobenzoate (24.0g), (2-Amino-3,5-dibromophenyl)methanol (20.0g) | 16.0g |

-

Bromination of 2-Aminoethylbenzoate:

-

Dissolve 2-aminoethylbenzoate (16.5g, 0.10 mol) in toluene (B28343) (100ml).

-

Cool the mixture to 20°C and add bromine (16.66g, 0.208 mol) portion-wise.

-

Stir the mixture at reflux for 6 hours.

-

Monitor the reaction completion by TLC.

-

Work up the reaction with the addition of water, separate the organic layer, and degas under vacuum to obtain ethyl-2-amino-3,5-dibromobenzoate (24.0g).

-

-

Reduction to (2-Amino-3,5-dibromophenyl)methanol:

-

Dissolve the ethyl-2-amino-3,5-dibromobenzoate in THF (120ml) and cool to 20°C.

-

Add lithium aluminium hydride (0.8g) in three portions.

-

Slowly raise the temperature to reflux and maintain for 3 hours.

-

Quench the reaction with dilute HCl and add 500ml of water to yield (2-amino-3,5-dibromophenyl)methanol (20.0g).

-

-

Oxidation to this compound:

-

Further oxidize the (2-amino-3,5-dibromophenyl)methanol using MnO₂ (45.0g) at reflux for 8 hours in the presence of 1,4-Dioxane as a solvent.

-

This affords pure this compound (16.0g).

-

Applications in Organic Synthesis

This compound is a versatile intermediate in organic and medicinal chemistry. Its primary application is in the synthesis of the mucolytic agent Ambroxol. It is also utilized in the preparation of other heterocyclic compounds such as quinazolines and in the formation of Schiff bases.

Synthesis of Ambroxol

The most widespread application of this compound is as a key starting material for the synthesis of Ambroxol hydrochloride.[6] The synthesis involves the condensation of this compound with trans-4-aminocyclohexanol (B47343) to form an intermediate imine, which is subsequently reduced and acidified to yield Ambroxol hydrochloride.[6]

Synthesis of Schiff Bases and Metal Complexes

This compound is also used in the synthesis of Schiff bases by reacting it with various amino compounds. For instance, it has been reacted with L-Valinol or L-Phenylalaninol to form chiral Schiff bases, which can then be complexed with metals like copper and nickel. These metal complexes have been studied for their potential antibacterial activities.

Synthesis of Quinolines

This compound participates in the Friedländer condensation reaction with compounds containing a reactive α-methylene group to form substituted quinoline (B57606) derivatives.[8] This reaction is a fundamental method for constructing the quinoline ring system, a scaffold present in many biologically active compounds.

Conclusion

This compound is a compound of significant industrial and academic interest. While its precise discovery is not clearly documented, its history is intrinsically linked to the advancement of pharmaceutical synthesis. The development of efficient and high-yielding synthetic routes, primarily from o-nitrobenzaldehyde, has been crucial for its widespread availability. Its role as a key intermediate in the synthesis of Ambroxol underscores its importance in medicinal chemistry. The versatility of its functional groups also allows for its application in the synthesis of a variety of other organic molecules, including Schiff bases and quinolines, making it a valuable building block for researchers in organic and medicinal chemistry. Future research is likely to focus on developing even more sustainable and atom-economical synthetic methods and exploring its utility in the creation of novel bioactive compounds.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | 50910-55-9 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. Process for preparation of this compound - Patent KR-0169558-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105152947A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 8. This compound | 50910-55-9 [chemicalbook.com]

Theoretical Modeling of 2-Amino-3,5-dibromobenzaldehyde Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Ambroxol, a widely used mucolytic agent. Its reactivity is governed by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing aldehyde group (-CHO), and the two bromine atoms, which influence the electronic structure and steric accessibility of the aromatic ring. Understanding the molecule's reactivity profile at a quantum mechanical level is crucial for optimizing existing synthetic routes and designing novel derivatives with enhanced therapeutic properties.

This technical guide provides an in-depth overview of the theoretical modeling of this compound's reactivity. Due to the limited availability of specific theoretical studies on this exact molecule, this guide leverages detailed computational data from its close structural analog, 2-amino-5-bromobenzaldehyde, as a representative model. The principles and methodologies described herein are directly applicable to the theoretical investigation of this compound. The computational data is primarily derived from Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.

Theoretical Framework and Computational Methodology

The reactivity and electronic properties of aromatic aldehydes can be effectively modeled using quantum chemical methods. Density Functional Theory (DFT) is a widely employed computational approach that provides a good balance between accuracy and computational cost for systems of this size.

Computational Protocol

A typical computational workflow for modeling the reactivity of a molecule like this compound is outlined below. This workflow is based on established methods used for similar aromatic compounds.

Navigating Electrophilic Aromatic Substitution in 2-Aminobenzaldehyde: A Technical Guide

For Immediate Release